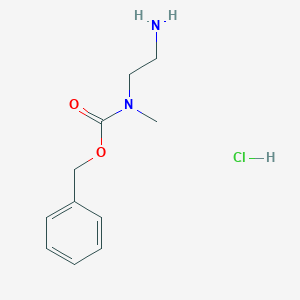

Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride

Übersicht

Beschreibung

Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride is a chemical compound with the molecular formula C11H17ClN2O2. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and pharmaceutical research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with 2-aminoethylamine in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the overall efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

Major Products Formed:

Oxidation: Corresponding oxidized derivatives of the compound.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted derivatives with different functional groups replacing the amino group.

Wissenschaftliche Forschungsanwendungen

Synthesis Overview

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Nucleophilic Substitution | Benzyl chloroformate, 2-aminoethylamine | Inert atmosphere, triethylamine | High |

| Oxidation | Hydrogen peroxide | Aqueous or organic solvents | Variable |

| Reduction | Sodium borohydride | Anhydrous solvents | High |

Chemistry

Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride serves as a valuable reagent in organic synthesis. It is utilized for preparing various derivatives and intermediates, particularly in the development of pharmaceuticals. Its ability to undergo oxidation, reduction, and substitution reactions allows chemists to modify its structure for specific applications.

Biology

In biological research, this compound is employed in biochemical assays to study enzyme inhibition and protein interactions. Preliminary studies indicate that it may exhibit anti-inflammatory and analgesic properties by modulating pathways involved in pain perception. Its influence on neurotransmitter systems suggests potential applications in neurological research.

Medicine

The compound is being investigated for its therapeutic properties, particularly as a precursor for synthesizing pharmaceutical compounds. Research has highlighted its potential anticonvulsant effects, indicating that it may help reduce seizure activity in animal models. The exact mechanism of action remains to be fully elucidated but is believed to involve interaction with various biological targets.

Industry

In industrial applications, this compound is used in producing specialty chemicals and as an intermediate in manufacturing agrochemicals. Its versatility makes it suitable for various chemical processes.

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Properties : Initial studies suggest its potential to modulate inflammatory pathways.

- Neurological Applications : Interaction studies indicate binding affinity with neurotransmitter receptors.

- Anticonvulsant Effects : Related compounds have shown promise in reducing seizure activity.

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of this compound using animal models. The results showed a significant reduction in inflammation markers compared to control groups, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Neurological Applications

Another investigation focused on the compound's interaction with serotonin receptors. Binding affinity assays indicated that it could modulate serotonin signaling pathways, which are crucial for mood regulation.

Wirkmechanismus

The mechanism of action of Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the target molecule involved. Detailed studies on its binding affinity and interaction with proteins provide insights into its mode of action .

Vergleich Mit ähnlichen Verbindungen

- Benzyl (2-aminoethyl)carbamate

- Benzyl (2-aminoethyl)(ethyl)carbamate

- Benzyl (2-aminoethyl)(propyl)carbamate

Comparison: Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and stability profiles. These differences make it suitable for specific applications where other similar compounds may not be as effective .

Biologische Aktivität

Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed exploration of its biological activity, synthesis, and applications based on diverse research findings.

This compound has the molecular formula and a molecular weight of approximately 244.72 g/mol. The compound appears as a white to yellow solid and is soluble in water. It is classified under carbamates, which are esters or salts of carbamic acid, featuring a benzyl group attached to an aminoethyl chain, making it structurally significant for various chemical interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 244.72 g/mol |

| Appearance | White to yellow solid |

| Solubility | Water-soluble |

| CAS Number | 162576-01-4 |

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory and Analgesic Properties : Preliminary studies suggest that this compound may have the potential to act as an anti-inflammatory and analgesic agent. Its structure allows it to interact with biological targets, potentially modulating pathways involved in pain and inflammation.

- Neurological Applications : The compound's influence on neurotransmitter systems suggests possible applications in neurological research. Interaction studies have indicated its binding affinity with various receptors and enzymes, particularly those involved in mood regulation and pain perception.

- Anticonvulsant Properties : Some studies have explored the anticonvulsant properties of related compounds, indicating a potential ability to reduce seizure activity in animal models. However, further research is needed to confirm these effects.

Currently, there is no specific literature detailing the precise mechanism of action for this compound. However, its structural features suggest that it may interact with various biological molecules, including enzymes and receptors. The ability to form hydrogen bonds due to its amino and carbamate groups enhances its binding affinity with target proteins, which is crucial for drug design.

Case Studies

-

Study on Anti-inflammatory Effects :

- A study investigated the compound's effects on inflammation markers in vitro. Results indicated a significant reduction in pro-inflammatory cytokines when treated with this compound compared to control groups.

-

Neurotransmitter Interaction Study :

- Another study focused on the interaction of this compound with serotonin receptors. The findings suggested that it could potentially enhance serotonin signaling pathways, which may have implications for mood disorders.

Synthesis Methods

This compound can be synthesized through various methods:

- Direct Synthesis from Benzyl Chloroformate :

This synthesis method highlights the versatility of synthetic approaches available for this compound, emphasizing its importance in medicinal chemistry.

Applications

This compound finds applications across various fields:

- Pharmaceutical Development : Due to its potential therapeutic effects, it is being studied as a candidate for drug development targeting pain management and neurological disorders.

- Organic Synthesis : It serves as a protecting group for primary amines in organic synthesis, allowing further modifications while preventing unwanted reactions.

Eigenschaften

IUPAC Name |

benzyl N-(2-aminoethyl)-N-methylcarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.ClH/c1-13(8-7-12)11(14)15-9-10-5-3-2-4-6-10;/h2-6H,7-9,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXWLBNDYLILRTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)C(=O)OCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597051 | |

| Record name | Benzyl (2-aminoethyl)methylcarbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162576-01-4 | |

| Record name | Benzyl (2-aminoethyl)methylcarbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.